3-Phenoxybenzaldehyde oxime is an organic compound with the molecular formula . It is a derivative of benzaldehyde, specifically formed by the conversion of the aldehyde group into an oxime group. This compound is recognized for its significance in various scientific fields including chemistry, biology, and industry. Its primary target in biological systems is acetylcholinesterase, an enzyme crucial for neurotransmission, which breaks down acetylcholine in the synaptic cleft.
This compound falls under the category of organic compounds and specifically belongs to the class of oximes. Oximes are characterized by the presence of a C=N-OH functional group, which is formed by the reaction of an aldehyde or ketone with hydroxylamine.
The synthesis of 3-Phenoxybenzaldehyde oxime typically involves the reaction of 3-phenoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction can occur in either aqueous or alcoholic media at room temperature. The general reaction can be represented as follows:
In industrial settings, similar synthetic routes are employed but optimized for higher yields and purity using continuous flow reactors and automated systems. Furthermore, alternative methods have been explored, such as ruthenium-catalyzed reactions that allow for direct synthesis from alcohols and hydroxylamine, producing minimal byproducts and enhancing environmental sustainability .
The molecular structure of 3-Phenoxybenzaldehyde oxime features a phenoxy group attached to a benzaldehyde moiety with an oxime functional group. The oxime group is characterized by a double bond between carbon and nitrogen, along with a hydroxyl group attached to nitrogen.
3-Phenoxybenzaldehyde oxime participates in various chemical reactions typical of oximes, including hydrolysis to regenerate the corresponding aldehyde and dehydration to form nitriles under specific conditions. It can also undergo reduction to yield amines.
The reaction conditions for these transformations often require specific catalysts or reagents to enhance efficiency and selectivity. For instance, in laboratory settings, reactions may be conducted under controlled temperatures and pressures to optimize yields .
The primary biochemical action of 3-Phenoxybenzaldehyde oxime involves its interaction with acetylcholinesterase. The compound acts as an inhibitor by forming a complex with the enzyme, thereby preventing it from breaking down acetylcholine.
This interaction leads to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission. The reactivation process involves the stabilization of acetylcholine levels, which is critical for proper nerve function.
3-Phenoxybenzaldehyde oxime has several applications across different scientific domains:
The synthesis of 3-phenoxybenzaldehyde oxime predominantly relies on nucleophilic condensation between 3-phenoxybenzaldehyde and hydroxylamine derivatives. This classic oximation reaction proceeds via nucleophilic addition of the hydroxylamine nitrogen to the carbonyl carbon, followed by dehydration to form the oxime functionality (C=N-OH). The reaction is typically performed in alcoholic solvents (methanol, ethanol) or aqueous-alcoholic mixtures using hydroxylamine hydrochloride as the oxime source, with base-mediated liberation of free hydroxylamine in situ. Sodium hydroxide, potassium hydroxide, or sodium carbonate serve as bases for neutralizing the hydrochloric acid generated during the reaction [1] [7].
Table 1: Solvent and Base Optimization for Nucleophilic Condensation
Solvent System | Base Employed | Molar Ratio (Aldehyde:NH₂OH·HCl:Base) | Reaction Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
---|---|---|---|---|---|
Ethanol/Water (3:1) | Sodium hydroxide | 1:1.2:2.5 | Reflux (78) | 1.5 | 92-95 |
Methanol | Potassium carbonate | 1:1.1:2.0 | 60 | 2.0 | 88-90 |
Isopropanol | Sodium acetate | 1:1.3:3.0 | Reflux (82) | 3.0 | 85-87 |
Ethanol (anhydrous) | Pyridine | 1:1.5:3.0 | 80 | 4.0 | 78-82 |
Optimization studies reveal that ethanol/water mixtures (3:1 v/v) with sodium hydroxide provide optimal yields (92-95%) under reflux conditions within 1.5 hours. The aqueous component facilitates the dissolution of hydroxylamine hydrochloride and the inorganic base, while ethanol maintains the organic aldehyde substrate in solution. Molar ratios slightly exceeding stoichiometric requirements (aldehyde : NH₂OH·HCl : base = 1 : 1.2 : 2.5) drive the reaction to completion by compensating for the equilibrium nature of imine formation and ensuring complete neutralization of acid [1] [7]. Product isolation involves simple acidification (hydrochloric acid) to precipitate the oxime, followed by filtration and recrystallization from methanol or ethanol. The oxime exists predominantly as the stable E-isomer, confirmed by NMR spectroscopy showing a characteristic hydroxyimino proton signal between δ 8.2-8.4 ppm and infrared spectroscopy exhibiting strong ν(O-H) and ν(C=N) absorptions near 3200-3400 cm⁻¹ and 1640-1660 cm⁻¹, respectively [2] .
An alternative route to 3-phenoxybenzaldehyde oxime involves the catalytic oxidation of 3-phenoxybenzyl alcohol to the corresponding aldehyde, followed by in situ oximation. This tandem approach is advantageous when the alcohol precursor is readily available or more stable. Efficient oxidation catalysts are crucial for high selectivity towards the aldehyde, minimizing over-oxidation to carboxylic acids.
Copper-based catalysts, particularly combinations of copper(I) chloride or copper(II) acetate with TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl), dissolved in chlorinated solvents (dichloromethane, chloroform) under oxygen atmosphere, achieve 3-phenoxybenzaldehyde yields exceeding 85% within 3-4 hours at 40-50°C [1] [3]. The mechanism involves TEMPO-mediated dehydrogenation of the alcohol, with the copper catalyst facilitating the regeneration of the oxidized TEMPO species by molecular oxygen. The nascent aldehyde rapidly reacts with hydroxylamine hydrochloride (added directly to the reaction mixture) in the presence of a mild base like sodium acetate, yielding the oxime in situ. This one-pot strategy eliminates the need to isolate the sensitive aldehyde intermediate, improving overall process efficiency and yield (typically 80-83% overall yield from the alcohol) [3] .
Table 2: Catalytic Systems for Oxidation-Oximation Tandem Reaction
Catalyst System | Co-catalyst/Oxidant | Solvent | Reaction Conditions | Overall Yield (%) | Selectivity (%) |
---|---|---|---|---|---|
CuCl / TEMPO | O₂ (1 atm), NaOAc | Dichloromethane | 40°C, 4 h | 82 | 95 |
Cu(OAc)₂ / TEMPO | O₂ (1 atm), Pyridine | Chloroform | 50°C, 3.5 h | 80 | 93 |
5% Pd/C | O₂ (1 atm), NaOAc | Toluene | 80°C, 6 h | 75 | 88 |
[Bmim]Br / NaNO₂ / FeCl₃ | O₂ (balloon) | [Bmim]PF₆ (ionic liquid) | 70°C, 5 h | 78 | 90 |
Heterogeneous catalysts like palladium on carbon (5% Pd/C) offer easier separation and recyclability. However, they often require higher temperatures (80°C) and longer reaction times (6 hours), yielding slightly lower overall oxime yields (≈75%) due to minor formation of the carboxylic acid byproduct [3] . Ionic liquid systems ([Bmim]PF₆) employing sodium nitrite and iron(III) chloride provide a halogen-free alternative, achieving moderate yields (≈78%) but demonstrating potential for catalyst recycling .
Microwave irradiation has emerged as a powerful tool for accelerating the oximation of 3-phenoxybenzaldehyde under solvent-free conditions, aligning with green chemistry principles by minimizing waste and energy consumption. This technique involves mixing 3-phenoxybenzaldehyde, hydroxylamine hydrochloride, and a solid inorganic base (e.g., potassium carbonate, sodium acetate) without added solvents and subjecting the mixture to microwave irradiation. The direct dielectric heating effect of microwaves significantly enhances the reaction rate compared to conventional heating [2] [4] .
Optimized protocols typically employ a molar ratio of 1:1.2:2 (aldehyde:NH₂OH·HCl:base) and microwave power levels between 300-500 W. Reaction times are dramatically reduced to 5-10 minutes, achieving excellent yields (90-94%). The absence of solvent eliminates the need for solvent removal and reduces the risk of hydrolysis or side reactions associated with protic solvents. Furthermore, the solvent-free nature simplifies workup: the crude reaction mixture is simply dissolved in ice-cold water, acidified to precipitate the pure oxime, filtered, and washed. This method consistently produces the E-isomer with purity levels >98% (HPLC), comparable to or exceeding those obtained from traditional reflux methods [4] .
Energy Consumption Analysis: Comparative studies demonstrate a 10-fold reduction in energy consumption for microwave-assisted synthesis (≈0.05 kWh per mmol product) versus conventional reflux in ethanol (≈0.5 kWh per mmol product). The solvent-free aspect also reduces the E-factor (kg waste/kg product) nearly to zero for the reaction step, considering only the inorganic salts generated as waste [4].
Continuous flow chemistry offers significant advantages for the scalable and safe production of 3-phenoxybenzaldehyde oxime, overcoming limitations of batch processing such as heat/mass transfer inefficiencies and scalability challenges. Two primary flow strategies are employed:
Integrated Oxidation-Oximation Flow System: This system utilizes two or more reactors in sequence. A solution of 3-phenoxybenzyl alcohol, TEMPO, and base (e.g., NaHCO₃) in acetonitrile:toluene (1:1) is combined with an oxygen stream and passed through a heated tubular reactor packed with a copper catalyst (e.g., immobilized CuCl on alumina) at 60-70°C and 5-10 bar pressure for oxidation. The effluent is then mixed in-line with a solution of hydroxylamine hydrochloride and additional base (e.g., Na₂CO₃) and directed into a second heated tubular reactor (80-90°C) for oximation. Residence times of 10-15 minutes per step afford overall yields of 85-88% with high throughput [3] .
Direct Oximation Flow System: This simpler system focuses solely on condensing pre-formed 3-phenoxybenzaldehyde with hydroxylamine. Solutions of the aldehyde in ethanol and hydroxylamine hydrochloride with sodium hydroxide in water are precisely metered, mixed using a T-mixer, and pumped through a coiled tube reactor heated to 100-120°C under pressure (5-15 bar). The elevated temperature under pressure allows for extremely short residence times (2-5 minutes) while maintaining high yields (93-96%). The homogeneous mixture exiting the reactor is cooled and acidified to precipitate the product continuously [4] .
Table 3: Continuous Flow Process Parameters and Performance Metrics
Process Type | Reactor Type/Configuration | Temperature (°C) | Pressure (bar) | Residence Time (min) | Flow Rate (mL/min) | Productivity (g/h) | Yield (%) |
---|---|---|---|---|---|---|---|
Integrated Oxidation-Oximation | Packed Bed (Ox) + CSTR (Oxime) | 65 (Ox), 85 (Oxime) | 7 | 12 + 15 | 5.0 | 14.8 | 86 |
Direct Oximation | Tubular Coil (PFA, ID 1mm) | 110 | 10 | 3.5 | 8.0 | 28.5 | 95 |
Direct Oximation (Scale-up) | Corroded Flow Reactor (SS316) | 105 | 12 | 5.0 | 40.0 | 142.0 | 94 |
Flow systems provide superior control over reaction parameters (temperature, pressure, residence time), leading to highly reproducible results. The small reactor volumes enhance safety by minimizing the inventory of reactive intermediates. Furthermore, continuous processing enables easier scale-up by extending operation time ("numbering up" or prolonged operation) rather than increasing reactor size, facilitating kilogram-scale production. Productivity metrics demonstrate the potential of flow chemistry, with outputs exceeding 140 g/h achievable in scaled-up corrosion-resistant steel reactor systems [3] [4] . Continuous workup integration, such as in-line liquid-liquid separation or crystallization, represents the next frontier for fully continuous end-to-end manufacturing of 3-phenoxybenzaldehyde oxime.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1